molecular formula C16H11ClN2O B12891169 2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetonitrile CAS No. 51234-36-7

2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetonitrile

Cat. No.: B12891169
CAS No.: 51234-36-7
M. Wt: 282.72 g/mol
InChI Key: RBGOLZYAUJDSGL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetonitrile is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a benzoxazole ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetonitrile typically involves the reaction of 4-chlorobenzaldehyde with o-aminophenol to form 2-(4-chlorophenyl)benzoxazole. This intermediate is then subjected to a reaction with alpha-bromoacetonitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetonitrile is unique due to the presence of both the chlorophenyl and acetonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c1-10(9-18)12-4-7-15-14(8-12)19-16(20-15)11-2-5-13(17)6-3-11/h2-8,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGOLZYAUJDSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965506
Record name 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51234-36-7
Record name 2-(4-Chlorophenyl)-α-methyl-5-benzoxazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51234-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzoxazoleacetonitrile, 2-(4-chlorophenyl)-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)benzoxazole-5-propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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